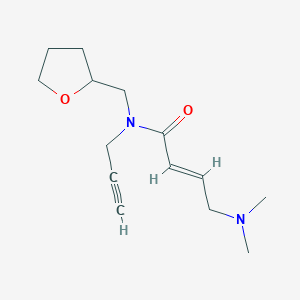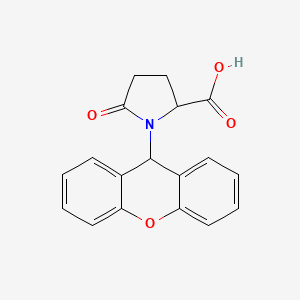![molecular formula C27H30N4O5 B2728992 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941981-11-9](/img/no-structure.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized for their potential in creating novel coordination complexes with metals such as Co(II) and Cu(II), indicating the utility of such compounds in developing materials with specific chemical and physical properties. The study by Chkirate et al. (2019) demonstrates the synthesis and characterization of these derivatives and explores their antioxidant activity, suggesting that similar compounds could be used in the development of materials or drugs with antioxidant properties (Chkirate et al., 2019).
Herbicide Activity
Compounds with a chloroacetamide structure, such as those related to the structure of interest, have been investigated for their use as herbicides. The study by Weisshaar and Böger (1989) on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus provides an example of how structural analogs of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide could be utilized in agricultural chemistry (Weisshaar & Böger, 1989).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, indicates the potential medical applications of pyrazole and acetamide derivatives in developing new treatments for psychiatric conditions. These compounds showed promise in animal behavior tests without interacting with dopamine receptors, suggesting an innovative approach to antipsychotic drug design (Wise et al., 1987).
Antioxidant and Anti-inflammatory Activities
The synthesis and characterization of novel thiazole derivatives incorporating a pyrazole moiety, as reported by Saravanan et al. (2010), highlight the potential of such compounds in pharmaceutical applications, including antimicrobial, antioxidant, and anti-inflammatory activities. This suggests that similar structures could be explored for their biological activities (Saravanan et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-diethoxyphenyl)ethylideneacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide, which is further reacted with 4-methoxyphenylhydrazine to form 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate with acetic anhydride and acetic acid to form N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-methoxyphenylhydrazine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-diethoxyphenyl)ethylideneacetoacetate", "Reaction of 2-(3,4-diethoxyphenyl)ethylideneacetoacetate with hydrazine hydrate to form 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide", "Reaction of 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide with 4-methoxyphenylhydrazine to form 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide", "Reaction of 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide with acetic anhydride and acetic acid to form N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" ] } | |
CAS-Nummer |
941981-11-9 |
Produktname |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Molekularformel |
C27H30N4O5 |
Molekulargewicht |
490.56 |
IUPAC-Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C27H30N4O5/c1-4-35-24-11-6-19(16-25(24)36-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)20-7-9-21(34-3)10-8-20/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32) |
InChI-Schlüssel |
QZYBRTBDFUJIQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
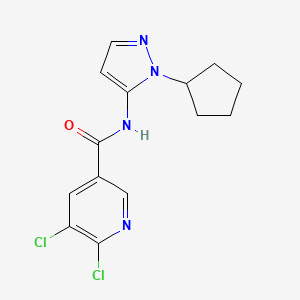
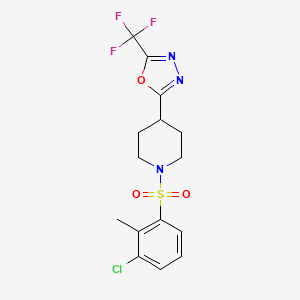

![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
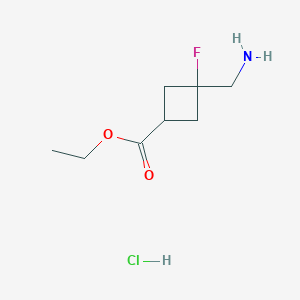
![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)

